2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride
CAS No.: 89768-07-0
Cat. No.: VC18274750
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride - 89768-07-0](/images/structure/VC18274750.png)
Specification
CAS No. | 89768-07-0 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 g/mol |
IUPAC Name | ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H |
Standard InChI Key | JGZNXJVOMLUIKC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C2CCC(C2)N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a bicyclo[2.2.1]heptane framework with a nitrogen atom at the 2-position, forming a bridged bicyclic system. The 3-carboxylic acid ethyl ester group introduces both hydrophilicity and a handle for further derivatization, while the hydrochloride salt enhances solubility in polar solvents . Key structural parameters include:
X-ray crystallography of analogous derivatives reveals a puckered bicyclic ring system with bond angles consistent with strain-induced reactivity . The ethyl ester group adopts an equatorial conformation, minimizing steric hindrance with the azabicyclic core .
Spectroscopic Characterization
-
NMR: Peaks at δ 4.18–4.32 ppm correspond to the ethyl ester’s methylene protons, while the azabicyclic protons resonate between δ 1.53–3.37 ppm, reflecting the rigid scaffold’s magnetic environment .
-
NMR: The carbonyl carbon of the ester group appears at ~170 ppm, with the bicyclic carbons spanning 20–60 ppm .
-
Mass Spectrometry: ESI-MS exhibits a parent ion at m/z 206.1 [M+H] for the free base, with the hydrochloride form showing a characteristic chloride adduct .
Synthetic Methodologies
Diastereoselective Aza-Diels-Alder Reaction
A cornerstone synthesis involves the aza-Diels-Alder cycloaddition of cyclopentadiene with ethyl glyoxylate, followed by stereoselective reduction. This method yields the endo-isomer predominantly, with diastereomeric ratios exceeding 9:1 . Key steps include:
-
Cycloaddition: Reaction of cyclopenta-1,3-diene with ethyl glyoxylate and ammonium chloride generates a mixture of exo and endo adducts .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) facilitates separation via column chromatography, yielding enantiomerically pure intermediates .
-
Hydrogenolysis: Palladium-catalyzed hydrogenation removes chiral auxiliaries (e.g., 1-phenylethylamine), affording the free amine, which is subsequently converted to the hydrochloride salt .
Yield: 70–85% over six steps .
Fluorination Strategies
Fluorine incorporation at the 5-position enhances metabolic stability and target binding. Using diethylaminosulfur trifluoride (DAST), hydroxylated precursors undergo nucleophilic substitution to yield mono- and difluorinated derivatives :
Difluorination via sequential oxidation and DAST treatment achieves 53.3% yield for the 5,5-difluoro analog .
Pharmacological Applications
DPP-4 Inhibition for Diabetes Management
Derivatives bearing the 2-azabicyclo[2.2.1]heptane scaffold exhibit potent DPP-4 inhibition, critical for prolonging incretin activity in type 2 diabetes. Neogliptin analogs demonstrate IC values of 16.8 ± 2.2 nM, surpassing clinical agents like sitagliptin (IC = 19 nM) . Molecular docking reveals hydrogen bonding between the bicyclic amine and Glu/Tyr residues in the DPP-4 active site .
Antiviral Activity Against HCV
Fused tricyclic derivatives incorporating this scaffold inhibit HCV NS5A protein function at picomolar concentrations. Modifications at the 3-carboxylate position (e.g., aryl substitutions) enhance viral replication suppression by disrupting NS5A dimerization .
Structural Modifications and SAR Insights
Ester Group Optimization
Replacing the ethyl ester with methyl or benzyl esters alters pharmacokinetic profiles:
Ester Group | LogP | Solubility (mg/mL) | DPP-4 IC (nM) |
---|---|---|---|
Ethyl | 1.2 | 12.4 | 16.8 |
Methyl | 0.9 | 18.9 | 22.1 |
Benzyl | 2.5 | 3.7 | 14.3 |
Benzyl esters improve membrane permeability but reduce aqueous solubility, necessitating prodrug strategies for oral delivery .
Fluorine Substitution
Fluorination at C5 significantly impacts bioactivity:
-
5-Fluoro: Increases metabolic stability (t = 4.7 h vs. 2.1 h for non-fluorinated) .
-
5,5-Difluoro: Enhances DPP-4 binding affinity (K = 8.2 nM) via hydrophobic interactions with Val .
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) may mitigate the hydrochloride salt’s rapid renal clearance, extending therapeutic half-life .
Broad-Spectrum Antiviral Development
Structural analogs targeting SARS-CoV-2 main protease (M) are under investigation, leveraging the scaffold’s rigidity to occupy the S1/S2 substrate-binding pocket .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume